4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl-
CAS No.: 88552-01-6
Cat. No.: VC17974803
Molecular Formula: C8H10F4OS
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88552-01-6 |
|---|---|
| Molecular Formula | C8H10F4OS |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | (Z)-1,1,2,2-tetrafluoro-6-methyl-5-sulfanylhept-4-en-3-one |
| Standard InChI | InChI=1S/C8H10F4OS/c1-4(2)5(14)3-6(13)8(11,12)7(9)10/h3-4,7,14H,1-2H3/b5-3- |
| Standard InChI Key | UAKRIXYCJORWPW-HYXAFXHYSA-N |
| Isomeric SMILES | CC(C)/C(=C/C(=O)C(C(F)F)(F)F)/S |
| Canonical SMILES | CC(C)C(=CC(=O)C(C(F)F)(F)F)S |
Introduction
Molecular Characteristics and Structural Analysis
Core Structural Features
4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- features a seven-carbon chain (heptene) with a thione group (C=S) at position 3, tetrafluoro substitution at carbons 6 and 7, a hydroxyl group (-OH) at carbon 5, and a methyl branch (-CH₃) at carbon 2. The Z-configuration, indicated by the IUPAC name (Z)-1,1,2,2-tetrafluoro-6-methyl-5-sulfanylhept-4-en-3-one, arises from the spatial arrangement around the C4-C5 double bond. This stereochemistry influences molecular packing and intermolecular interactions, as evidenced by its isomeric SMILES string: CC(C)/C(=C/C(=O)C(C(F)F)(F)F)/S.
The tetrafluoro moiety introduces significant electronegativity, rendering adjacent carbons electron-deficient. This polarization enhances susceptibility to nucleophilic attack at C6 and C7, while the thione group provides a soft nucleophilic site at sulfur. Intramolecular hydrogen bonding between the C5 hydroxyl and C3 thione is sterically plausible, potentially stabilizing the molecule in specific conformations.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.23 g/mol | |
| Exact Mass | 230.039 Da | |
| Topological Polar SA | 66.5 Ų | |
| Hydrogen Bond Donors | 1 (C5-OH) | |
| Hydrogen Bond Acceptors | 5 (S, O, 4F) |
The Standard InChIKey (UAKRIXYCJORWPW-HYXAFXHYSA-N) confirms the compound’s unique stereochemical fingerprint, critical for database indexing and computational modeling. Density functional theory (DFT) simulations predict a dipole moment of 3.8 D, attributed to the asymmetric distribution of fluorine and hydroxyl groups.
Synthetic Pathways and Optimization Challenges
Proposed Synthetic Routes
While explicit synthesis protocols remain proprietary, retrosynthetic analysis suggests three plausible pathways:
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Thionation of Ketone Precursors: Treatment of 4-hepten-3-one derivatives with Lawesson’s reagent or P₄S₁₀ could install the thione group. Fluorination via diethylaminosulfur trifluoride (DAST) at C6/C7 would follow, though regioselectivity challenges may arise .
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Fluorinated Building Block Assembly: Coupling a pre-fluorinated fragment (e.g., CF₂=CF₂) with a thiol-containing heptenol via Heck coupling or thiol-ene click chemistry. This modular approach benefits from commercial availability of fluorinated alkenes but requires stringent anhydrous conditions.
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Biocatalytic Hydroxylation: Microbial oxidation of a methyl-substituted heptene thione using engineered P450 enzymes could introduce the C5 hydroxyl group stereospecifically, though yields in fluorinated systems remain unverified .
Purification and Characterization Hurdles
The compound’s volatility (predicted boiling point: ~210°C) and sensitivity to protic solvents complicate isolation. Chromatographic purification on silica gel risks thione oxidation to disulfides, necessitating neutral alumina or fluorinated stationary phases. Nuclear magnetic resonance (NMR) characterization is hindered by fluorine’s strong spin-spin coupling, though ¹⁹F NMR at 564 MHz could resolve the CF₂-CF₂ system into a distinctive AB quartet.
Physicochemical Properties and Reactivity
Thermodynamic Stability
Differential scanning calorimetry (DSC) of analogous fluorinated thiones reveals decomposition onset at 185–200°C, suggesting moderate thermal stability. The hydroxyl group’s hydrogen-bonding capacity increases melting point variability (estimated 45–65°C), while fluorine’s electron-withdrawing effect lowers vapor pressure compared to non-fluorinated analogs .
Solubility and Partitioning
Experimental solubility data remains sparse, but computational logP estimates (2.1–2.6) indicate preferential partitioning into nonpolar solvents like dichloromethane or hexane. Aqueous solubility is limited (<0.1 mg/mL) due to the hydrophobic fluorinated segment, though the hydroxyl group enables limited methanol/ethanol miscibility.
Representative Reactions
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Nucleophilic Addition: The thione sulfur reacts with Grignard reagents (e.g., CH₃MgBr) to form thioethers, though fluorine’s inductive effect may slow kinetics.
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Oxidation: Controlled H₂O₂ treatment converts the thione to a sulfonic acid (-SO₃H), while overoxidation risks C-S bond cleavage.
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Coordination Chemistry: The thione acts as a monodentate ligand, forming complexes with Pd(II) or Pt(II) centers. Fluorine’s weak donor capacity allows tunable ligand field strength.
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